3,3'-Dioctadecyl-1,1'-methylenebis(4,1-phenylene)diurea

Übersicht

Beschreibung

3,3'-Dioctadecyl-1,1'-methylenebis(4,1-phenylene)diurea is a useful research compound. Its molecular formula is C51H88N4O2 and its molecular weight is 789.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

3,3'-Dioctadecyl-1,1'-methylenebis(4,1-phenylene)diurea is a compound that has garnered attention due to its potential biological activities. This article aims to provide a detailed overview of its biological activity based on diverse research findings, including case studies and data tables.

This compound is classified as a diurea derivative with a unique structure that influences its biological interactions. It is characterized by its solid particulate form and is primarily used in applications such as lubricants and greases .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Data Table: Summary of Biological Activities

Case Study 1: Environmental Impact Assessment

A study assessing the environmental impact of various diureas found that compounds similar to this compound exhibited significant toxicity towards aquatic organisms. This raises concerns regarding its usage in industrial applications and necessitates further ecological risk assessments.

Case Study 2: Structure-Activity Relationship

Research on structurally related compounds has shown that modifications in the alkyl chain length can significantly alter biological activity. For instance, increasing the chain length often enhances hydrophobic interactions, potentially increasing toxicity and bioactivity in biological systems. Such findings warrant an investigation into how variations in the structure of this compound affect its biological properties.

Research Findings

Recent studies have highlighted the need for comprehensive research on the biological activity of novel compounds like this compound. The following findings are noteworthy:

- In vitro Studies : Preliminary in vitro studies suggest potential cytotoxic effects; however, specific mechanisms remain unexplored.

- In vivo Studies : Limited data exists regarding in vivo effects; more extensive animal studies are required to assess safety and efficacy.

Wissenschaftliche Forschungsanwendungen

Materials Science

DMDU has been utilized in the development of advanced materials, particularly in the creation of polymer composites. Its ability to enhance the mechanical properties of polymers makes it valuable in applications such as:

- Polymer Blends : DMDU acts as a compatibilizer in polymer blends, improving interfacial adhesion between dissimilar polymers.

- Coatings : The compound can be incorporated into coatings to enhance their durability and resistance to environmental degradation.

| Application Type | Description | Benefits |

|---|---|---|

| Polymer Blends | Enhances compatibility between polymers | Improved mechanical properties |

| Coatings | Increases durability and resistance | Longer lifespan and better performance |

Nanotechnology

In the field of nanotechnology, DMDU has shown promise as a surfactant for the synthesis of nanoparticles. Its surfactant properties facilitate the stabilization of nanoparticles during synthesis, leading to uniform size distribution and enhanced stability.

- Nanoparticle Synthesis : DMDU has been used in the synthesis of metal nanoparticles such as silver and gold, which are crucial for applications in catalysis and electronics.

- Drug Delivery Systems : The amphiphilic nature of DMDU allows it to form micelles that can encapsulate therapeutic agents, enhancing their solubility and bioavailability.

| Nanotechnology Application | Description | Benefits |

|---|---|---|

| Nanoparticle Synthesis | Stabilizes nanoparticles during synthesis | Uniform size distribution |

| Drug Delivery Systems | Forms micelles for drug encapsulation | Improved solubility and bioavailability |

Biomedical Applications

DMDU's biocompatibility and ability to form stable structures have made it an attractive candidate for various biomedical applications:

- Tissue Engineering : DMDU can be used as a scaffold material for tissue engineering due to its mechanical strength and biocompatibility.

- Antibacterial Agents : Research indicates that DMDU exhibits antibacterial properties, making it suitable for coatings on medical devices to prevent infections.

| Biomedical Application | Description | Benefits |

|---|---|---|

| Tissue Engineering | Scaffold material for cell growth | Supports tissue regeneration |

| Antibacterial Coatings | Coating for medical devices | Reduces infection rates |

Case Studies

Several studies have explored the applications of DMDU across different fields:

- Study on Polymer Blends : A research study published in Polymer Science demonstrated that incorporating DMDU into poly(methyl methacrylate) (PMMA) significantly improved tensile strength and elongation at break compared to pure PMMA.

- Nanoparticle Synthesis Research : A paper in Journal of Nanomaterials reported that using DMDU as a surfactant during silver nanoparticle synthesis resulted in particles with a narrow size distribution and enhanced stability against aggregation.

- Biomedical Coating Study : Research published in Materials Science & Engineering highlighted the antibacterial efficacy of DMDU-coated surfaces against common pathogens like Staphylococcus aureus, indicating its potential use in medical device coatings.

Eigenschaften

IUPAC Name |

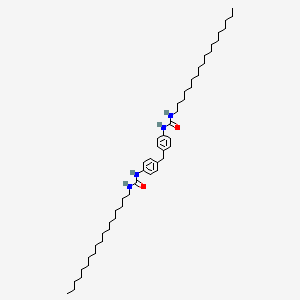

1-octadecyl-3-[4-[[4-(octadecylcarbamoylamino)phenyl]methyl]phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H88N4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-43-52-50(56)54-48-39-35-46(36-40-48)45-47-37-41-49(42-38-47)55-51(57)53-44-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-42H,3-34,43-45H2,1-2H3,(H2,52,54,56)(H2,53,55,57) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHBLBMDDUQOYLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCNC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)NCCCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H88N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401210296 | |

| Record name | N,N′′-(Methylenedi-4,1-phenylene)bis[N′-octadecylurea] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401210296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

789.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43136-14-7 | |

| Record name | N,N′′-(Methylenedi-4,1-phenylene)bis[N′-octadecylurea] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43136-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N′′-(Methylenedi-4,1-phenylene)bis[N′-octadecylurea] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401210296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-dioctadecyl-1,1'-methylenebis(4,1-phenylene)diurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.826 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Urea, N,N''-(methylenedi-4,1-phenylene)bis[N'-octadecyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.772 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.